molecular formula C11H11NO B14289319 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- CAS No. 119952-25-9

1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene-

Cat. No.: B14289319
CAS No.: 119952-25-9
M. Wt: 173.21 g/mol
InChI Key: LFCWWJOSUKHCTQ-UHFFFAOYSA-N
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Description

1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise monitoring systems helps in maintaining consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often under the influence of catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce more saturated isoquinolinone compounds.

Scientific Research Applications

1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isoquinolinone: A parent compound with a similar structure but lacking the additional methyl and methylene groups.

    Quinolinone: Another related compound with a different ring structure.

    Benzoxazinone: A compound with a similar fused ring system but containing an oxygen atom in place of nitrogen.

Uniqueness: 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

119952-25-9

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-4-methylidene-3H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO/c1-8-7-12(2)11(13)10-6-4-3-5-9(8)10/h3-6H,1,7H2,2H3

InChI Key

LFCWWJOSUKHCTQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=C)C2=CC=CC=C2C1=O

Origin of Product

United States

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